molecular formula C5H12ClNO2S B2998809 Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1807938-97-1

Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No. B2998809
CAS RN: 1807938-97-1
M. Wt: 185.67
InChI Key: OYXAKOJEGGPLEE-JBUOLDKXSA-N
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Description

Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride, commonly known as rac-Thio-DAB, is a chemical compound that has gained significant importance in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiol-containing amino acids and is synthesized using a specific method.

Scientific Research Applications

Resolution Techniques and Chiral Tricyclic Thiolactams

One application involves the use of resolution techniques to access enantiopure derivatives of 2-formyl-1,4-DHP, leading to the creation of new chiral tricyclic thiolactams. This process includes condensation reactions with chiral and racemic amino thiols, exploiting crystallization-induced dynamic resolution to achieve high yields and diastereomeric ratios. These thiolactams have potential applications in the development of novel pharmaceuticals and materials due to their unique tricyclic structure (Marchalin et al., 2004).

Nickel Thiolate Clusters

Another study details the synthesis and magnetic characterization of the first “Ni3S4N3” nickel thiolate cluster, a novel compound exhibiting diamagnetic behavior. The synthesis of this cluster demonstrates the utility of Rac-(3R,4S)-3-amino-4-methyl-1lambda6-thiolane-1,1-dione hydrochloride derivatives in the formation of complex metal clusters with potential applications in magnetic materials and catalysis (Berkessel et al., 1995).

Enzymatic Stereoselectivity

The flexibility of liver alcohol dehydrogenase in the stereoselective binding of thiolane 1-oxides demonstrates the compound’s potential in biochemical studies, particularly in understanding enzyme-substrate interactions and the development of enzyme inhibitors (Cho et al., 1997).

Polyglycolides with High Glass Transition Temperatures

Research into cyclohexyl-substituted polyglycolides, including rac-dicyclohexylglycolide derivatives, reveals their high glass transition temperatures, indicating their value in creating materials with specific thermal properties. These materials could find applications in biodegradable plastics, medical devices, and other areas requiring materials with precise thermal characteristics (Jing et al., 2007).

Boronic Ester Formation of Glycopeptides

The ability of ribopyranosylated amino acids to undergo spontaneous boronic ester formation opens new avenues in the synthesis of glycopeptides. This capability is significant for developing novel biochemical reagents, therapeutics, and materials based on glycopeptide frameworks (Kirschner & Geyer, 2016).

properties

IUPAC Name

(3R,4S)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXAKOJEGGPLEE-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CS(=O)(=O)C[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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